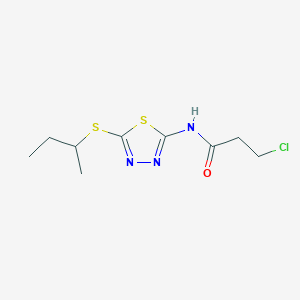![molecular formula C13H15BO4 B2579744 [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid CAS No. 1332505-17-5](/img/structure/B2579744.png)
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid” is a chemical compound with the CAS Number: 1332505-17-5 . It has a molecular weight of 246.07 and its IUPAC name is 6-(2-methoxyethoxy)-2-naphthylboronic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling , enantioselective alpha-arylation of carbonyls via copper-bisoxazoline catalysis , and enantioselective synthesis of aryl ketones .Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder . Its molecular formula is C13H15BO4 . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, and density.Wissenschaftliche Forschungsanwendungen
Chemical Fingerprinting of Naphthenic Acids and Oil Sands Process Waters
- This study reviews methods used for analyzing total naphthenic acids, highlighting the importance of developing chemical methods to distinguish compounds in industrially derived oil sands process affected waters (OSPW) from natural sources. The paper emphasizes the need for advanced mass spectrometry techniques and mentions the potential of X-ray absorption near edge spectroscopy (XANES) for chemical fingerprinting, including the speciation of boron-containing species (Headley et al., 2013).
Drug Discovery and Boronic Acid Applications
Design and Discovery of Boronic Acid Drugs
- This review discusses the increasing incorporation of boronic acids in drug discovery due to their potential to enhance drug potency and improve pharmacokinetics. It explores the rationale behind incorporating boronic acids into medicinal chemistry and the synthetic developments facilitating their addition to organic compounds, noting that the FDA and Health Canada have approved five boronic acid drugs, with several others in clinical trials (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Electrochemical Biosensors Based on Ferroceneboronic Acid and Its Derivatives
- This paper reviews the development of electrochemical biosensors using ferroceneboronic acid (FcBA) and ferrocene (Fc)-modified boronic acids. The unique properties of FcBA and its derivatives allow for the construction of sensors sensitive to sugars, glycated hemoglobin, fluoride ions, and other analytes. The review highlights the principle behind these sensors, based on the selective binding of boronic acid moieties to analytes, and discusses potential applications in monitoring blood glucose levels and detecting various biochemicals (Wang et al., 2014).
Boron Removal in Water Treatment
Boron Removal by Reverse Osmosis Membranes in Seawater Desalination Applications
- This review provides insights into the removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes in seawater desalination. It addresses the importance of understanding boron speciation and physicochemical properties in relation to boron rejection by NF/RO membranes, emphasizing the influence of feed solution pH, temperature, and ionic strength on boron rejection. The paper calls for more research to optimize processes for boron removal and to understand the long-term performance of NF/RO systems (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the environment in which they are present. Factors such as pH, temperature, and the presence of other molecules can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The action of boronic acids can also be influenced by environmental factors. For example, changes in pH can affect the stability of the boronate esters that boronic acids form with biological molecules .
Eigenschaften
IUPAC Name |
[6-(2-methoxyethoxy)naphthalen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUIUCUNIAKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579663.png)
![5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)
![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)
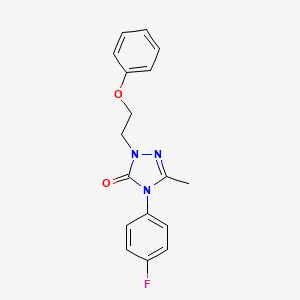
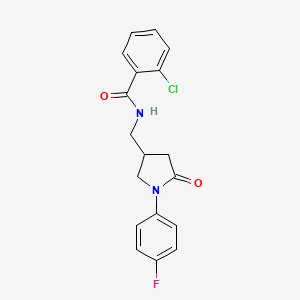
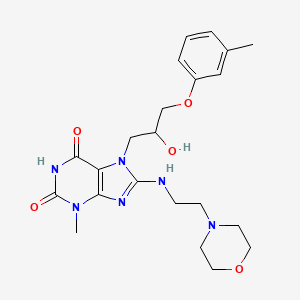
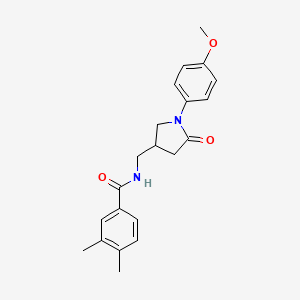
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)
